molecular formula C11H14N2O4S B14835080 3-Cyclopropoxy-N-methyl-5-sulfamoylbenzamide

3-Cyclopropoxy-N-methyl-5-sulfamoylbenzamide

Cat. No.: B14835080
M. Wt: 270.31 g/mol
InChI Key: WXTBPYSWXYGBEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N-methyl-5-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-Cyclopropoxy-N-methyl-5-sulfamoylbenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and reaction mechanism studies.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although not yet approved for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-Cyclopropoxy-N-methyl-5-sulfamoylbenzamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-N-methyl-5-sulfamoylbenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

3-cyclopropyloxy-N-methyl-5-sulfamoylbenzamide

InChI

InChI=1S/C11H14N2O4S/c1-13-11(14)7-4-9(17-8-2-3-8)6-10(5-7)18(12,15)16/h4-6,8H,2-3H2,1H3,(H,13,14)(H2,12,15,16)

InChI Key

WXTBPYSWXYGBEK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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